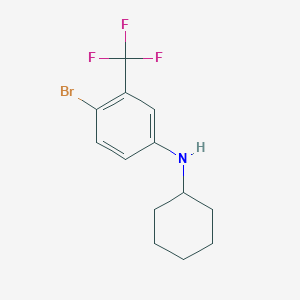![molecular formula C11H12BrNO B7863449 N-[1-(3-Bromo-phenyl)-ethyl]-acrylamide](/img/structure/B7863449.png)
N-[1-(3-Bromo-phenyl)-ethyl]-acrylamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[1-(3-Bromo-phenyl)-ethyl]-acrylamide is a chemical compound characterized by its bromo-substituted phenyl group attached to an ethyl group, which in turn is connected to an acrylamide moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N-[1-(3-Bromo-phenyl)-ethyl]-acrylamide typically involves the following steps:
Bromination of Benzene: The initial step involves the bromination of benzene to produce 3-bromobenzene.
Friedel-Crafts Alkylation: The 3-bromobenzene undergoes Friedel-Crafts alkylation with ethyl chloride in the presence of an aluminum chloride catalyst to form 1-(3-bromophenyl)ethylbenzene.
Acrylamide Formation: The resulting compound is then reacted with acryloyl chloride in the presence of a base such as triethylamine to yield this compound.
Industrial Production Methods: In an industrial setting, the production process may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of green chemistry principles, such as minimizing waste and using environmentally friendly reagents, is also considered.
Análisis De Reacciones Químicas
Types of Reactions: N-[1-(3-Bromo-phenyl)-ethyl]-acrylamide can undergo various chemical reactions, including:
Oxidation: The bromo-substituted phenyl group can be oxidized to form a corresponding phenolic compound.
Reduction: The acrylamide group can be reduced to form an amine.
Substitution: The bromo group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromyl chloride (CrO₂Cl₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst are used.
Substitution: Nucleophiles such as sodium hydroxide (NaOH) and amines can be used for substitution reactions.
Major Products Formed:
Oxidation: 3-Bromophenol
Reduction: N-[1-(3-Bromo-phenyl)-ethyl]-amine
Substitution: Various substituted phenyl compounds depending on the nucleophile used.
Aplicaciones Científicas De Investigación
N-[1-(3-Bromo-phenyl)-ethyl]-acrylamide has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and as a probe in biological assays.
Industry: It is used in the production of polymers and other materials with specific properties.
Mecanismo De Acción
The mechanism by which N-[1-(3-Bromo-phenyl)-ethyl]-acrylamide exerts its effects depends on its specific application. For example, in enzyme inhibition, the compound may bind to the active site of an enzyme, preventing substrate binding and subsequent catalysis. The molecular targets and pathways involved would vary based on the biological context.
Comparación Con Compuestos Similares
N-[1-(4-Bromo-phenyl)-ethyl]-acrylamide: Similar structure but with the bromo group at the para position.
N-[1-(3-Chloro-phenyl)-ethyl]-acrylamide: Similar structure but with a chlorine atom instead of bromine.
N-[1-(3-Bromo-phenyl)-propyl]-acrylamide: Similar structure but with a propyl group instead of ethyl.
Uniqueness: N-[1-(3-Bromo-phenyl)-ethyl]-acrylamide is unique due to the specific positioning of the bromo group on the phenyl ring, which can influence its reactivity and interactions with biological targets.
Propiedades
IUPAC Name |
N-[1-(3-bromophenyl)ethyl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12BrNO/c1-3-11(14)13-8(2)9-5-4-6-10(12)7-9/h3-8H,1H2,2H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUENMFMMOOFBDX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=CC=C1)Br)NC(=O)C=C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12BrNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![N-[3-(difluoromethoxy)phenyl]oxan-4-amine](/img/structure/B7863452.png)



